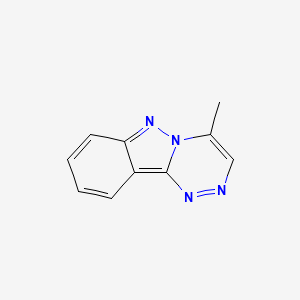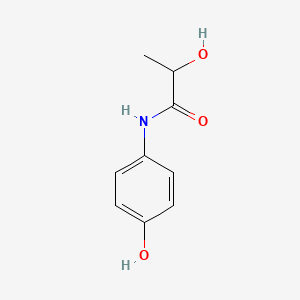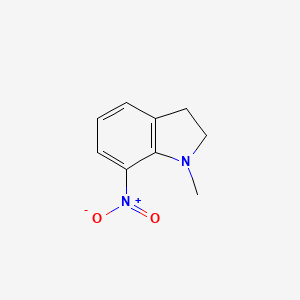![molecular formula C7H5ClN2O2 B11910541 7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
7-Chloro-4-methoxyfuro[2,3-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-methoxyfuro[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C7H5ClN2O2 and a molecular weight of 184.58 g/mol . This compound is characterized by the presence of a furo[2,3-d]pyridazine core structure, which is substituted with a chlorine atom at the 7th position and a methoxy group at the 4th position. It is used primarily in pharmaceutical research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methoxyfuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyridine with methoxyacetylene in the presence of a base, followed by cyclization to form the furo[2,3-d]pyridazine ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-methoxyfuro[2,3-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines and thiols.
Electrophilic Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-4-methoxyfuro[2,3-d]pyridazine .
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-methoxyfuro[2,3-d]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-methoxyfuro[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a furo ring.
7-Chloro-4-methoxyquinoline: Similar substitution pattern but with a quinoline ring.
7-Chloro-4-methoxybenzofuran: Similar substitution pattern but with a benzofuran ring.
Uniqueness
7-Chloro-4-methoxyfuro[2,3-d]pyridazine is unique due to its specific furo[2,3-d]pyridazine core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H5ClN2O2 |
|---|---|
Molekulargewicht |
184.58 g/mol |
IUPAC-Name |
7-chloro-4-methoxyfuro[2,3-d]pyridazine |
InChI |
InChI=1S/C7H5ClN2O2/c1-11-7-4-2-3-12-5(4)6(8)9-10-7/h2-3H,1H3 |
InChI-Schlüssel |
ZVOTZQWJZQMQDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C2=C1C=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)





![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)



![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)

![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)

